molecular formula C7H4BrClF2O B1402270 1-Bromo-3-[chloro(difluoro)methoxy]benzene CAS No. 1417566-83-6

1-Bromo-3-[chloro(difluoro)methoxy]benzene

Cat. No.: B1402270
CAS No.: 1417566-83-6
M. Wt: 257.46 g/mol
InChI Key: CLYKONGAYWREHE-UHFFFAOYSA-N
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Description

1-Bromo-3-[chloro(difluoro)methoxy]benzene is an aromatic compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 g/mol . This compound is characterized by the presence of a bromine atom, a chloro(difluoro)methoxy group, and a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-[chloro(difluoro)methoxy]benzene can be synthesized through several methods. One common method involves the bromination of 3-[chloro(difluoro)methoxy]benzene using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Coupling Products: The Suzuki-Miyaura coupling reaction can yield biaryl compounds with diverse functional groups.

Scientific Research Applications

1-Bromo-3-[chloro(difluoro)methoxy]benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-[chloro(difluoro)methoxy]benzene involves its reactivity with various reagents and catalysts. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents, and finally reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

1-Bromo-3-[chloro(difluoro)methoxy]benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-bromo-3-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF2O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYKONGAYWREHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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